molecular formula C9H7ClF2O2 B7973520 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone

Cat. No.: B7973520
M. Wt: 220.60 g/mol
InChI Key: HACUUXXFCNPESU-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of ethanone, characterized by the presence of chloro, difluoro, and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone typically involves the reaction of 3-methoxybenzaldehyde with chloroform and potassium hydroxide in the presence of a phase transfer catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with difluoromethylating agents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Corresponding substituted products (e.g., amides, thioethers).

    Reduction: 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanol.

    Oxidation: 2-Chloro-2,2-difluoro-1-(3-carboxyphenyl)ethanone.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone
  • 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone
  • 2-Chloro-2,2-difluoro-1-(3-trifluoromethoxyphenyl)ethanone

Uniqueness

2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both chloro and difluoro groups also imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACUUXXFCNPESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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